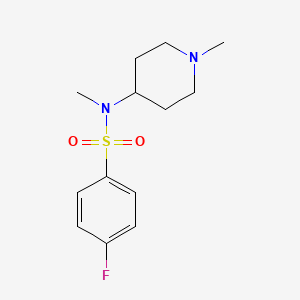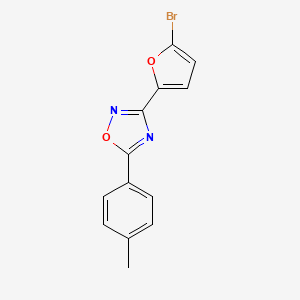![molecular formula C17H21N3O4 B5548484 5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)
5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazolidinones represent a novel class of synthetic antibacterial agents characterized by a distinctive mechanism of action against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms (Tucker et al., 1998). The compound shares this class's core structural features, which contribute to its biological activity.
Synthesis Analysis
The synthesis of oxazolidinone derivatives often involves multi-step chemical reactions, starting from β-(alkylamino)alcohols, (alkylamino)acetonitriles, (alkylamino)esters, or (alkylamino)methyl phosphonates. A notable synthetic approach for similar compounds involves Dieckmann cyclization to form piperazine-2,5-diones, highlighting the versatility and complexity of synthesizing these molecules (Aboussafy & Clive, 2012).
Molecular Structure Analysis
Oxazolidinone compounds' molecular structure is critical to their mechanism of action. The core oxazolidinone ring contributes to the molecule's binding affinity to bacterial ribosomes, inhibiting protein synthesis. Structural modifications, such as substituting the piperazinyl ring with heteroaromatic rings like pyridine or diazene, have been explored to enhance antibacterial properties (Tucker et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of oxazolidinone derivatives involves interactions at the oxazolidinone ring and the piperazine moiety. Reactions such as acetylation and the introduction of thiocarbamyl groups have been studied to modify the compound's pharmacological profile and improve its therapeutic potential (Forfar et al., 1997; Tung, 1957).
科学的研究の応用
Antimicrobial Activities
- Oxazolidinone Derivatives : These compounds, including analogs such as U-100592 and U-100766, show significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis (Zurenko et al., 1996).
- Benzofuran Derivatives : These novel compounds demonstrate strong in vitro antibacterial activity against both susceptible and resistant Gram-positive pathogenic bacteria (Mekky & Sanad, 2020).
Antitumor and Antiviral Properties
- Oxazolidines and Oxazolidinones Derivatives : Some of these compounds show moderate antitumor activity, particularly those with 5-(1-phenyl-4-piperazinyl)methyl substitution (Chaimbault et al., 1999).
Synthesis and Characterization
- Novel Syntheses : Innovative methods for synthesizing derivatives of this compound, including piperazine/morpholine moieties, have been developed (Bhat et al., 2018).
- Characterization of Impurities : Liquid chromatography-mass spectrometry has been used to determine the impurity profile of related oxazolidinone derivatives, crucial for drug development (Thomasberger et al., 1999).
Applications in Cancer Research
- Anti-Cancer Properties : Piperazine scaffolds and related derivatives have shown potential in suppressing proliferation and inducing apoptosis in cancer cells, such as human cervical cancer HeLa cells (Khanam et al., 2018).
特性
IUPAC Name |
3-[2-[2-methyl-4-(4-methylphenyl)-5-oxopiperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12-3-5-14(6-4-12)20-9-13(2)19(11-16(20)22)15(21)10-18-7-8-24-17(18)23/h3-6,13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJODGQJFYAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CN2CCOC2=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)
![4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548404.png)

![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)
![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)
![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)



![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)
![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)
![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)
